(2R)-2-aminobutanenitrile hydrochloride is a chiral compound with the molecular formula and a molecular weight of approximately 120.58 g/mol. It features a primary amine and a nitrile functional group, making it an important intermediate in organic synthesis. The compound is characterized by its high solubility in water and its potential to act as a substrate in various
The specific structure of (2R)-2-aminobutanenitrile hydrochloride, containing both an amine and a nitrile functional group, makes it an interesting building block for organic synthesis. Researchers might explore its use in the creation of more complex molecules with desired properties PubChem, National Institutes of Health: .
The (2R) configuration of the molecule suggests potential for applications in asymmetric catalysis. In asymmetric catalysis, one enantiomer of a molecule is preferentially produced over the other. (2R)-2-Aminobutanenitrile hydrochloride could be investigated as a ligand for catalysts designed to achieve this effect ScienceDirect, Asymmetric Catalysis.
The biological activity of (2R)-2-aminobutanenitrile hydrochloride remains largely unknown. However, researchers might explore its potential interactions with biological systems or its use as a starting material for the synthesis of biologically active molecules.
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that (2R)-2-aminobutanenitrile hydrochloride exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been noted for its interaction with cytochrome P450 3A4, which plays a significant role in drug metabolism . This property suggests potential applications in pharmacology, especially in modulating drug interactions.
The synthesis of (2R)-2-aminobutanenitrile hydrochloride can be achieved through various methods:
These methods underline the compound's accessibility for research and industrial applications.
(2R)-2-aminobutanenitrile hydrochloride has several applications:
Its versatility makes it valuable across multiple fields of chemistry.
Studies have shown that (2R)-2-aminobutanenitrile hydrochloride interacts with cytochrome P450 enzymes, particularly influencing the metabolism of drugs processed by these enzymes. This interaction has implications for drug development and safety, as it may affect how other medications are metabolized in the body . Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens.
Several compounds share structural similarities with (2R)-2-aminobutanenitrile hydrochloride. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| (R)-3-aminobutanenitrile hydrochloride | 1073666-55-3 | 0.83 | Different stereochemistry affecting biological activity |
| (S)-3-aminobutanenitrile hydrochloride | 1073666-54-2 | 0.83 | Enantiomer with potentially different pharmacological effects |
| 1-amino-1-cyclopropanecarbonitrile hydrochloride | 127946-77-4 | 0.81 | Contains a cyclopropane ring, altering steric properties |
| 2-amino-2-methylbutanenitrile hydrochloride | 50846-37-2 | 0.81 | Methyl substitution affects reactivity and solubility |
| 2-amino-4-methylpentanenitrile hydrochloride | 72177-82-3 | 0.81 | Longer carbon chain may influence biological interactions |
These comparisons illustrate how (2R)-2-aminobutanenitrile hydrochloride stands out due to its specific stereochemistry and functional groups, impacting its reactivity and biological activity differently than its analogs .
The synthesis of α-aminonitriles, including (2R)-2-aminobutanenitrile hydrochloride, traces back to the Strecker reaction, first reported in 1850. This three-component reaction between aldehydes, ammonia, and hydrogen cyanide forms α-aminonitriles, which are hydrolyzed to α-amino acids. While the specific discovery date of (2R)-2-aminobutanenitrile hydrochloride remains undocumented, its synthesis aligns with advancements in asymmetric catalysis during the late 20th century. The development of chiral auxiliaries and transition-metal catalysts allowed for enantioselective Strecker-type reactions, enabling the isolation of stereochemically pure aminonitriles.
Early synthetic routes relied on racemic mixtures, but modern methods employ chiral reagents or catalysts. For example, lanthanide catalysts (e.g., La(NO₃)₃·6H₂O) and Brønsted acids (e.g., Ga(OTf)₃) have been used to achieve high enantiomeric excess (ee) in aminonitrile synthesis. The compound’s first reported synthesis likely involved the cyanide-mediated condensation of 2-aminobutanal with hydrochloric acid, though contemporary protocols favor safer cyanide sources like trimethylsilyl cyanide (TMSCN).
(2R)-2-aminobutanenitrile hydrochloride exhibits the molecular formula C₄H₉ClN₂, representing a chiral amino nitrile compound in its hydrochloride salt form [1] [2]. The compound possesses a molecular weight of 120.58 grams per mole, as determined through computational analysis by PubChem [2]. The exact mass and monoisotopic mass both measure 120.0454260 Daltons, reflecting the precise atomic composition and isotopic distribution of the molecule [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₉ClN₂ | PubChem CID 55291274 [2] |
| Molecular Weight | 120.58 g/mol | PubChem 2.1 (2021.05.07) [2] |
| Exact Mass | 120.0454260 Da | PubChem 2.1 (2021.05.07) [2] |
| Monoisotopic Mass | 120.0454260 Da | PubChem 2.1 (2021.05.07) [2] |
The molecular composition reflects the presence of the parent compound (2R)-2-aminobutanenitrile with the molecular formula C₄H₈N₂ and molecular weight 84.12 grams per mole, combined with one equivalent of hydrogen chloride [3]. This salt formation significantly influences the compound's physical and chemical properties compared to the free base form.
The compound contains three distinct functional groups that contribute to its unique chemical behavior [1] [4]. The primary amine group (-NH₂) attached to carbon 2 exhibits basic and nucleophilic properties, making it capable of participating in hydrogen bonding as a donor [5] [6]. The nitrile group (-C≡N) also positioned at carbon 2 displays polar characteristics with electrophilic behavior, serving as a hydrogen bond acceptor [7] [8]. The hydrochloride salt component (HCl) forms an ionic association with the amine group, significantly increasing water solubility while modifying the amine's reactivity profile [1] [4].
| Functional Group | Position | Properties |
|---|---|---|
| Amine (-NH₂) | Carbon 2 | Basic, hydrogen bond donor, nucleophilic [5] [6] |
| Nitrile (-C≡N) | Carbon 2 | Polar, hydrogen bond acceptor, electrophilic [7] [8] |
| Hydrochloride salt (HCl) | Ionic association with amine | Acidic, increases water solubility, modifies amine reactivity [1] [4] |
The presence of both amine and nitrile functional groups creates a bifunctional building block with enhanced synthetic versatility [5]. The nitrile group exhibits linear geometry with a carbon-nitrogen bond angle of 180 degrees, reflecting the sp hybridization of the triply bonded carbon [7] [9]. The electronegativity of nitrogen in the nitrile group creates significant molecular polarity, contributing to elevated boiling points compared to molecules of similar size [7].
The compound possesses one defined stereocenter at carbon 2, designated with the (2R) absolute configuration according to the Cahn-Ingold-Prelog priority rules [2] [10]. This stereochemical assignment indicates the precise three-dimensional arrangement of substituents around the chiral carbon atom [10] [11]. The R configuration specifies that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups are arranged clockwise in order of decreasing priority [10] [11].
The stereochemical information is encoded within the compound's International Chemical Identifier (InChI), specifically in the "/t4-;" component, which indicates the stereochemical configuration at atom 4 (corresponding to carbon 2 in the molecular structure) [2] [4]. The "m1." component further specifies the R configuration type, while "s1" serves as the absolute stereochemistry indicator [2] [4]. This precise stereochemical definition is crucial for understanding the compound's biological activity and chemical reactivity patterns.
The compound exhibits multiple hydrogen bonding capabilities through its constituent functional groups [2] [12]. The amine group functions as a strong hydrogen bond donor through its N-H bonds, capable of forming interactions with water, alcohols, carboxylic acids, and other amines [6] [12]. Computational analysis reveals the compound possesses two hydrogen bond donor sites [2].
The nitrile group serves as a moderate hydrogen bond acceptor through its nitrogen lone pair electrons, though these electrons are held closer to the nucleus due to the sp hybridization, resulting in reduced basicity compared to typical amine compounds [7] [9]. The chloride ion in the hydrochloride salt acts as a strong hydrogen bond acceptor, readily forming interactions with water, amines, and alcohols [2].
| Functional Group | Hydrogen Bond Role | Strength | Typical Interaction Partners |
|---|---|---|---|
| Amine (-NH₂) | Donor (N-H···X) | Strong | Water, alcohols, carboxylic acids, other amines [6] [12] |
| Nitrile (-C≡N) | Acceptor (H···N≡C) | Moderate | Water, alcohols, amines [7] [9] |
| Chloride ion (Cl⁻) | Acceptor (H···Cl⁻) | Strong | Water, amines, alcohols [2] |
The topological polar surface area measures 49.8 square angstroms, reflecting the compound's capacity for polar interactions [2]. The presence of two hydrogen bond acceptor sites complements the donor capabilities, creating a network of potential intermolecular interactions that influence the compound's physical properties and biological activity [2] [13].
The compound is assigned the Chemical Abstracts Service (CAS) Registry Number 151528-47-1, which serves as the primary identification number for the (2R)-enantiomer of 2-aminobutanenitrile hydrochloride [1] [2]. This unique identifier distinguishes the compound from its stereoisomeric counterpart, (2S)-2-aminobutanenitrile hydrochloride, which carries the CAS number 887277-58-9 [14]. The CAS registry system provides unambiguous identification for chemical substances, ensuring precise communication within the scientific and commercial communities.
The International Chemical Identifier (InChI) for the compound is InChI=1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H/t4-;/m1./s1, providing a standardized representation of the molecular structure [2] [4]. The corresponding InChI Key, OJGHKZQRNGOMQR-PGMHMLKASA-N, serves as a condensed, searchable identifier derived from the full InChI string [2] [4].
| InChI Component | Description |
|---|---|
| InChI=1S | Standard InChI identifier version [2] |
| C4H8N2.ClH | Molecular formula (parent compound and HCl) [2] |
| c1-2-4(6)3-5; | Atom connectivity (carbon skeleton and functional groups) [2] |
| h4H,2,6H2,1H3;1H | Hydrogen atoms distribution [2] |
| /t4-; | Stereochemical configuration at atom 4 (carbon 2) [2] |
| m1. | Stereochemical configuration type (R configuration) [2] |
| s1 | Absolute stereochemistry indicator [2] |
The Simplified Molecular Input Line Entry System (SMILES) notation CCC@HN.Cl provides a linear representation of the molecular structure, where the "@" symbol indicates the R stereochemistry at the chiral center [1] [2] [4]. The canonical SMILES representation Cl.CCC@@HC#N offers an alternative notation that explicitly shows the ionic association between the chloride ion and the protonated amine [4].
The compound possesses several additional chemical identifiers that facilitate database searches and regulatory compliance [2] [1]. The Unique Ingredient Identifier (UNII) BUL5N44TSB serves as the Food and Drug Administration's standardized identifier, generated by the Global Substance Registration System based on the compound's molecular structure [2] [15]. This alphanumeric identifier provides non-proprietary, unambiguous identification for regulatory purposes [15] [16].
The Molecular Design Limited (MDL) number MFCD19211970 represents the compound's identifier within chemical databases and catalog systems [1] [2]. The PubChem Compound Identification Number (CID) 55291274 provides direct access to comprehensive chemical information within the PubChem database [2].
| Identifier Type | Value | Description |
|---|---|---|
| CAS Registry Number | 151528-47-1 | Primary CAS registry number for (2R)-enantiomer [1] [2] |
| PubChem CID | 55291274 | PubChem compound identification number [2] |
| UNII | BUL5N44TSB | FDA Unique Ingredient Identifier [2] [15] |
| MDL Number | MFCD19211970 | Molecular Design Limited identifier [1] [2] |
| InChI Key | OJGHKZQRNGOMQR-PGMHMLKASA-N | International Chemical Identifier Key [2] [4] |
| SMILES | CCC@HN.Cl | Simplified Molecular Input Line Entry System [1] [2] [4] |
(2R)-2-aminobutanenitrile hydrochloride exists as a white to off-white crystalline powder or solid at room temperature [1] [2]. The compound exhibits the characteristic appearance of an organic hydrochloride salt, with a fine crystalline structure that facilitates handling and storage. The physical form remains stable under normal laboratory conditions, maintaining its solid state without significant sublimation or decomposition at ambient temperatures [3] [2].
The compound's physical appearance is consistent with other aminonitrile hydrochloride salts, presenting as a free-flowing powder that can be easily weighed and transferred using standard laboratory techniques [1] [2]. Under microscopic examination, the crystalline structure would be expected to show typical salt crystal formations, though specific crystallographic data for this exact compound remains limited in the available literature.
The hydrochloride salt form of (2R)-2-aminobutanenitrile demonstrates significantly enhanced water solubility compared to its free base counterpart [4] . This enhanced solubility results from the ionic nature of the hydrochloride salt, which readily dissociates in polar solvents to form stable hydrated ions. The compound exhibits high solubility in water at 25°C, making it suitable for aqueous reaction conditions and biological applications [4].
In contrast to the parent compound 2-aminobutanenitrile, which shows limited water solubility (approximately 1 mg/L at 25°C) [6], the hydrochloride salt form demonstrates substantially improved dissolution characteristics. The compound is expected to show good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, while exhibiting reduced solubility in non-polar solvents like hexane or diethyl ether [4].
The enhanced solubility profile is attributed to the formation of hydrogen bonds between the protonated amine group and water molecules, as well as the electrostatic interactions between the chloride ion and the aqueous medium [4]. This characteristic makes the hydrochloride salt form particularly valuable for pharmaceutical and synthetic applications where aqueous solubility is desired.
Specific melting and boiling point data for (2R)-2-aminobutanenitrile hydrochloride are not explicitly reported in the available literature [7] [8]. However, based on the parent compound 2-aminobutanenitrile, which exhibits a boiling point of 160.5±23.0°C at 760 mmHg [9] [6], the hydrochloride salt would be expected to have different thermal properties due to the ionic nature of the salt form.
The melting point of the hydrochloride salt would typically be higher than that of the free base due to the additional ionic interactions and more ordered crystalline structure. Most amino acid and aminonitrile hydrochloride salts exhibit melting points in the range of 180-250°C, often with decomposition occurring at or near the melting point [2] [10].
For the related compound 2-aminobutanenitrile, the melting point has been reported as -10.93°C [6], while the flash point is calculated at 50.9±22.6°C [9] [6]. The hydrochloride salt form would exhibit significantly different thermal behavior, with decomposition likely occurring before a true boiling point is reached, releasing hydrogen chloride gas and other decomposition products [2] [10].
The density of (2R)-2-aminobutanenitrile hydrochloride has not been specifically determined in the available literature [7] [8]. However, the parent compound 2-aminobutanenitrile exhibits a density of 0.9±0.1 g/cm³ [9] [6], and the hydrochloride salt would be expected to have a higher density due to the incorporation of the chloride ion and the more compact crystalline packing typical of salt forms.
The exact mass of the compound is 120.0454260 Da, with an identical monoisotopic mass [4]. The topological polar surface area (TPSA) measures 49.8 Ų, indicating moderate polarity that facilitates both solubility and membrane permeability characteristics [4]. The compound contains two hydrogen bond donors and two hydrogen bond acceptors, reflecting the protonated amine group and the nitrile functionality [4].
The refractive index for the parent compound 2-aminobutanenitrile has been calculated as 1.435 [9] [6], though this value would not be directly applicable to the solid hydrochloride salt form. Other physical constants such as vapor pressure would be significantly reduced for the salt form compared to the free base, contributing to its stability under normal storage conditions [9] [6].
The spectroscopic properties of (2R)-2-aminobutanenitrile hydrochloride reflect the characteristic features of both the nitrile and protonated amine functional groups [16]. Infrared spectroscopy reveals characteristic absorption bands that confirm the molecular structure and functional group composition.
The nitrile group exhibits a sharp, medium-intensity absorption band in the range of 2260-2240 cm⁻¹, characteristic of the C≡N stretching vibration [17] [16] [18]. This absorption appears as a relatively sharp peak that distinguishes nitrile compounds from other functional groups in the same spectral region [16] [18]. The position of this band may show slight variations depending on the electronic environment and intermolecular interactions in the solid state [17] [16].
The protonated amine group in the hydrochloride salt form displays characteristic N-H stretching absorptions in the regions 3180-3030 cm⁻¹ and 2625-2590 cm⁻¹ [10] [16]. These bands are broader than those observed in free amines due to the ionic nature of the protonated form and extensive hydrogen bonding with the chloride counterion [10] [16]. Additional N-H deformation vibrations appear in the range 1620-1560 cm⁻¹, consistent with the NH₂⁺ functionality in hydrochloride salts [10] [16].
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with both ¹H and ¹³C NMR spectra available for structural elucidation [19]. The chiral center at C-2 would be evident in the NMR spectra, with characteristic coupling patterns and chemical shifts that confirm the stereochemical configuration [19]. Mass spectrometry typically shows the molecular ion peak at m/z 120.58 [M+H]⁺, with characteristic fragmentation patterns including loss of HCl and nitrile-related fragments [19].
(2R)-2-aminobutanenitrile hydrochloride exhibits diverse chemical reactivity patterns due to the presence of both nitrile and amine functional groups . The compound can undergo various transformations that are characteristic of aminonitrile compounds, with the hydrochloride salt form providing both stability and reactivity modulation.
The nitrile group serves as an electrophilic center capable of undergoing nucleophilic addition reactions with various nucleophiles, including water, alcohols, and amines . Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding carboxylic acid, 2-aminobutanoic acid, which is a valuable synthetic intermediate . The nitrile can also be reduced to primary amine derivatives using reducing agents such as lithium aluminum hydride .
The amine functionality, while protected as the hydrochloride salt, can be liberated under basic conditions to provide the free amine for further synthetic transformations . The free amine can participate in alkylation reactions, acylation reactions, and condensation reactions to form more complex molecular structures . The stereochemical configuration at the chiral center is typically retained during these transformations, making the compound valuable for asymmetric synthesis applications .